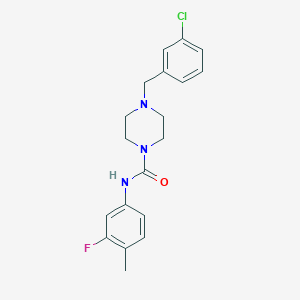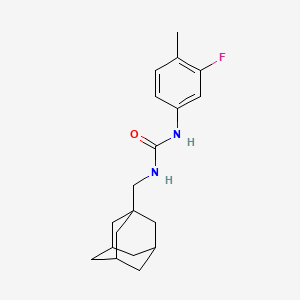
N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea
Übersicht
Beschreibung
N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea, also known as FM-PUMA, is a chemical compound that has gained significant attention in recent years due to its potential as a therapeutic agent. FM-PUMA is a small molecule inhibitor of PUMA (p53 upregulated modulator of apoptosis), a protein that plays a key role in regulating programmed cell death.
Wirkmechanismus
N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea binds to PUMA and inhibits its ability to induce apoptosis in cancer cells. This leads to the promotion of tumor growth. However, N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea also sensitizes cancer cells to chemotherapy and radiation therapy by preventing the activation of PUMA. This mechanism of action makes N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea a promising candidate for combination therapy with other cancer treatments.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea has been shown to have significant effects on cancer cell proliferation and survival. In vitro studies have demonstrated that N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea can reduce tumor growth in mice. However, N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea has not yet been tested in humans, and its effects on human physiology are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have significant effects on cancer cell proliferation and survival, making it a promising candidate for cancer research. However, N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea has limitations as well. Its mechanism of action is not well understood, and its effects on human physiology are not well characterized. Additionally, the synthesis of N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea is a complex process that requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea. One area of interest is the development of combination therapies that include N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea. N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Another area of interest is the development of more potent and selective PUMA inhibitors. N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea inhibits PUMA, but it also inhibits other proteins in the same family. Developing more selective PUMA inhibitors could lead to more effective cancer treatments. Finally, more research is needed to understand the biochemical and physiological effects of N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea. Understanding how N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea affects human physiology will be critical for its development as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea has been studied extensively for its potential as a therapeutic agent in cancer treatment. PUMA is known to induce apoptosis, or programmed cell death, in cancer cells. N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea inhibits PUMA, thereby preventing apoptosis and promoting tumor growth. However, N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(pyridin-4-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-10-2-3-12(8-13(10)15)18-14(19)17-9-11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRRWWAWASUQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284264.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-phenylethyl)urea](/img/structure/B4284333.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284343.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284344.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284347.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea](/img/structure/B4284355.png)
![N-(2-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284360.png)